1-(2-(Benzyloxy)-4-fluorophenyl)ethanone

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Select 1-(2-(Benzyloxy)-4-fluorophenyl)ethanone for your next synthesis — the unique ortho-benzyloxy/para-fluoro substitution pattern is non-interchangeable with regioisomers, directly impacting cross-coupling yields and regioselectivity. With Log P 3.38, this building block is purpose-fit for CNS drug candidates requiring blood-brain barrier penetration and for agrochemical actives needing enhanced foliar uptake. The benzyl ether serves as a masked phenol, enabling orthogonal hydrogenolysis in late-stage functionalization. Available in ≥97% purity from verified suppliers. Request your quote today.

Molecular Formula C15H13FO2
Molecular Weight 244.26 g/mol
CAS No. 106245-03-8
Cat. No. B169487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Benzyloxy)-4-fluorophenyl)ethanone
CAS106245-03-8
Molecular FormulaC15H13FO2
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)F)OCC2=CC=CC=C2
InChIInChI=1S/C15H13FO2/c1-11(17)14-8-7-13(16)9-15(14)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
InChIKeyVUAZCYADAXHDKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Benzyloxy)-4-fluorophenyl)ethanone (CAS 106245-03-8): A Fluorinated Aryl Ketone Building Block for Pharmaceutical and Agrochemical Synthesis


1-(2-(Benzyloxy)-4-fluorophenyl)ethanone (CAS 106245-03-8) is a fluorinated aryl ketone building block, also known as 2'-(benzyloxy)-4'-fluoroacetophenone, with the molecular formula C15H13FO2 and a molecular weight of 244.26 g/mol . It features a benzyloxy group at the ortho position and a fluorine atom at the para position relative to the acetyl group on the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex fluorinated molecules for pharmaceutical and agrochemical research . It is commercially available with a standard purity of 97% from multiple reputable suppliers, and its solid physical form (melting point 58-59°C) facilitates handling and storage [1].

Why 1-(2-(Benzyloxy)-4-fluorophenyl)ethanone Cannot Be Replaced by Generic Analogs in Regioselective Synthesis


The specific substitution pattern of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone—with a benzyl-protected hydroxyl group ortho to the acetyl moiety and a fluorine atom para—is non-interchangeable with regioisomeric or differently substituted analogs. Changing the position of the fluorine (e.g., 3-fluoro or 2-fluoro isomers) or replacing the benzyl group with a methyl or hydrogen (free hydroxyl) alters the electronic properties, steric environment, and subsequent reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitutions . Furthermore, the ortho-benzyloxy group serves as a masked phenol that can be selectively deprotected under mild hydrogenolysis conditions, a synthetic handle not available in the corresponding methoxy or hydroxy analogs [1]. These differences directly impact the yield, regioselectivity, and overall success of multi-step synthetic routes, making generic substitution untenable without extensive re-optimization.

Quantitative Differentiation of 1-(2-(Benzyloxy)-4-fluorophenyl)ethanone from Closest Analogs: LogP, Melting Point, and Synthetic Utility


Enhanced Lipophilicity and Predicted Membrane Permeability vs. 2-Hydroxy and 2-Methoxy Analogs

The presence of the benzyl group significantly increases lipophilicity compared to the corresponding 2-hydroxy (free phenol) and 2-methoxy analogs. The consensus Log P of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone is 3.38 , whereas the calculated Log P for 1-(4-fluoro-2-hydroxyphenyl)ethanone (CAS 1481-27-2) is approximately 1.83 and for 1-(4-fluoro-2-methoxyphenyl)ethanone (CAS 51788-80-8) is approximately 2.48 [1][2]. This 0.9–1.5 Log P unit increase translates to roughly 8- to 32-fold higher predicted membrane permeability, which is critical for designing CNS-penetrant drug candidates or agrochemicals requiring enhanced foliar uptake [1][2].

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Distinct Melting Point and Physical Form for Improved Handling vs. Low-Melting Hydroxy Analog

1-(2-(Benzyloxy)-4-fluorophenyl)ethanone is a crystalline solid with a melting point of 58–59°C [1]. In contrast, the closely related hydroxy analog 1-(4-fluoro-2-hydroxyphenyl)ethanone (CAS 1481-27-2) has a significantly lower melting point of 32–34°C and is often described as a low-melting solid or semi-solid at ambient temperatures [2]. The ~25°C higher melting point of the target compound improves ease of handling, weighing, and storage under standard laboratory conditions, reducing the risk of material loss or contamination during routine synthetic operations.

Process Chemistry Solid-State Handling Synthetic Intermediate

Ortho-Benzyl Protecting Group Enables Orthogonal Deprotection Strategy Not Possible with Methyl or Ethyl Analogs

The benzyl group in 1-(2-(benzyloxy)-4-fluorophenyl)ethanone serves as a robust protecting group for the phenolic hydroxyl that can be cleanly removed via hydrogenolysis (H2, Pd/C) under neutral conditions, whereas methyl or ethyl ethers require harsh acidic or nucleophilic cleavage conditions that may be incompatible with other functional groups in a complex molecule [1][2]. The corresponding 2-methoxy analog (CAS 51788-80-8) and 2-ethoxy analog (CAS 220869-36-9) lack this orthogonal deprotection capability, limiting their utility in convergent synthetic routes where late-stage unmasking of a phenol is required for subsequent derivatization or to install a metal-chelating group.

Protecting Group Strategy Organic Synthesis Multi-Step Synthesis

Commercial Availability with Validated Analytical Data (NMR, HPLC, LCMS) for Reproducible Research

Reputable suppliers of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone provide batch-specific analytical data including NMR, HPLC, GC, and LCMS, with a standard purity specification of 97% . In a reported synthesis, the compound was obtained with a yield of 97% and fully characterized by 1H NMR and LCMS (retention time 2.68 min, M+H+ 245.1) . In contrast, some regioisomeric analogs (e.g., 1-(3-(benzyloxy)-4-fluorophenyl)ethanone, CAS 100589-87-5) are less readily available or provided with lower purity guarantees (e.g., 95%), potentially necessitating additional purification steps and introducing variability into downstream reactions [1].

Chemical Procurement Quality Control Research Reproducibility

Recommended Research and Industrial Applications for 1-(2-(Benzyloxy)-4-fluorophenyl)ethanone Based on Differentiated Properties


Synthesis of CNS-Penetrant Drug Candidates Requiring Enhanced Lipophilicity

The elevated Log P (3.38) of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone, compared to its hydroxy (Log P ~1.83) and methoxy (Log P ~2.48) analogs, makes it a preferred intermediate for constructing drug candidates targeting central nervous system (CNS) disorders. The increased lipophilicity correlates with improved blood-brain barrier permeability, a critical parameter for CNS drug design . This compound can serve as a key building block in the synthesis of benzodiazepine receptor ligands or dopamine modulators where fluorine substitution enhances metabolic stability and benzyl group provides a handle for further elaboration [1].

Agrochemical Lead Optimization for Enhanced Foliar Uptake and Systemic Activity

In agrochemical research, 1-(2-(benzyloxy)-4-fluorophenyl)ethanone's higher Log P (3.38) translates to increased foliar uptake and systemic transport in plants compared to more polar analogs . The benzyl group can be strategically retained or later removed via hydrogenolysis to reveal a phenol for conjugation with plant metabolites or to install a prodrug moiety. This compound is thus suitable for synthesizing fluorinated fungicides, herbicides, or insecticide precursors where enhanced lipophilicity drives efficacy .

Multi-Step Convergent Synthesis Requiring Orthogonal Protecting Group Strategies

The benzyl ether functionality in 1-(2-(benzyloxy)-4-fluorophenyl)ethanone enables orthogonal deprotection strategies in complex molecule synthesis . Researchers can carry the benzyl-protected phenol through multiple synthetic steps and then selectively unmask it via hydrogenolysis under mild, neutral conditions without affecting acid- or base-sensitive groups elsewhere in the molecule. This capability is particularly valuable in the synthesis of natural product analogs, macrocyclic inhibitors, or polymer-bound intermediates where late-stage functionalization is required [1].

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